molecular formula C11H12N2O2S B13009478 2-(3-Allylthioureido)benzoic acid CAS No. 17073-32-4

2-(3-Allylthioureido)benzoic acid

Cat. No.: B13009478
CAS No.: 17073-32-4
M. Wt: 236.29 g/mol
InChI Key: IIKDPLUKDPUGQB-UHFFFAOYSA-N
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Description

2-(3-Allylthioureido)benzoic acid is an organic compound with the molecular formula C11H12N2O2S. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-allylthioureido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Allylthioureido)benzoic acid typically involves the reaction of benzoic acid derivatives with allylthiourea. One common method includes the following steps:

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of industrial reactors and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Allylthioureido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Allylthioureido)benzoic acid involves its interaction with various molecular targets and pathways. The thioureido group can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, altering their function and leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Allylthioureido)benzoic acid is unique due to the presence of the allylthioureido group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

17073-32-4

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(prop-2-enylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C11H12N2O2S/c1-2-7-12-11(16)13-9-6-4-3-5-8(9)10(14)15/h2-6H,1,7H2,(H,14,15)(H2,12,13,16)

InChI Key

IIKDPLUKDPUGQB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

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